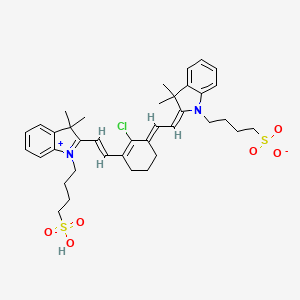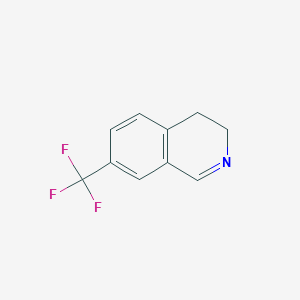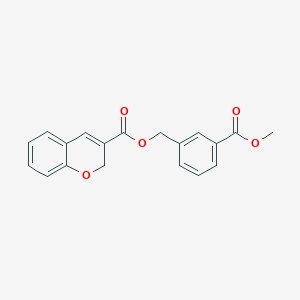
3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of 2H-chromenes. These compounds are known for their significant presence in natural products, pharmaceutical agents, and biologically relevant molecules . The structure of this compound includes a chromene ring, which is an oxygen-containing heterocycle, and a benzyl group with a methoxycarbonyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-chromenes, including 3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate, typically involves cyclization reactions and late-stage functionalization of the parent chromene . One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, where aldehydes or ketones react with active methylene compounds in the presence of a base .
Industrial Production Methods
Industrial production of 2H-chromenes often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Catalysts and reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form chromanones or chromones.
Reduction: Reduction of the chromene ring can lead to the formation of dihydrochromenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl group and the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include chromanones, chromones, dihydrochromenes, and various substituted derivatives .
Applications De Recherche Scientifique
3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate involves its interaction with molecular targets and pathways. The chromene ring can interact with enzymes and receptors, modulating their activity . The benzyl group with the methoxycarbonyl substituent can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl coumarin-3-carboxylate:
2H/4H-chromenes: These compounds have versatile biological profiles and are structurally similar to 3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxycarbonyl group enhances its solubility and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C19H16O5 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(3-methoxycarbonylphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H16O5/c1-22-18(20)15-7-4-5-13(9-15)11-24-19(21)16-10-14-6-2-3-8-17(14)23-12-16/h2-10H,11-12H2,1H3 |
Clé InChI |
ARBUGCPMFVFHTN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




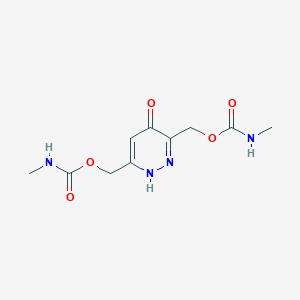

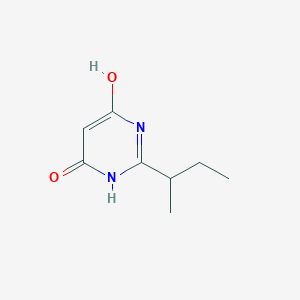

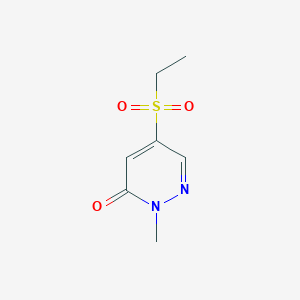

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)



